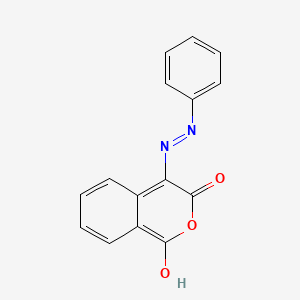

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)

Description

1H-Isochromene-1,3,4-trione 4-(N-phenylhydrazone) is a heterocyclic compound featuring an isochromene backbone fused with three ketone groups and a phenylhydrazone substituent at the 4-position. Its molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 278.26 g/mol (derived from analogs in –3).

Properties

IUPAC Name |

1-hydroxy-4-phenyldiazenylisochromen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20-14)17-16-10-6-2-1-3-7-10/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUSAXGSDDQYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230236 | |

| Record name | 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339021-18-0 | |

| Record name | 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) typically involves the reaction of 1H-isochromene-1,3,4-trione with phenylhydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the trione group to diols or alcohols.

Substitution: The phenylhydrazone group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) can be synthesized through the reaction of isochromene derivatives with phenylhydrazine. The resulting compound features a hydrazone linkage that contributes to its reactivity and stability. The synthesis typically involves the following steps:

- Preparation of Isochromene Derivatives : Isochromenes can be synthesized via various methods, including cyclization reactions of ortho-hydroxyaryl ketones.

- Formation of Hydrazone : The reaction of isochromene derivatives with phenylhydrazine under acidic or basic conditions leads to the formation of the hydrazone derivative.

Biological Activities

Recent studies have demonstrated that 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) exhibits a range of biological activities:

- Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby exhibiting significant antioxidant activity. The IC50 values in scavenging assays suggest strong potential for therapeutic applications in oxidative stress-related conditions .

- Antibacterial Effects : In vitro studies have shown that this compound possesses antibacterial properties against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as a potential antimicrobial agent .

Applications in Medicinal Chemistry

The unique structural features of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) make it a valuable candidate for drug development:

- Drug Design : Its ability to interact with biological targets suggests potential applications in drug design. Molecular docking studies have indicated favorable binding affinities with various proteins involved in disease pathways .

- Pharmacokinetics : In silico analysis has been performed to assess the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies help predict the compound's behavior in biological systems and its suitability as a drug candidate .

Potential Uses Beyond Medicine

Beyond medicinal applications, 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) may find utility in other fields:

- Materials Science : The compound's unique optical properties could be explored for applications in materials science, particularly in developing luminescent materials or sensors .

- Catalysis : Its chemical reactivity may also position it as a catalyst in organic reactions, facilitating various transformations due to its ability to stabilize reactive intermediates .

Mechanism of Action

The mechanism of action of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The phenylhydrazone group can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Chlorinated Derivatives

a. 1H-Isochromene-1,3,4-trione 4-[N-(4-Chlorophenyl)hydrazone]

- Molecular Formula : C₁₅H₉ClN₂O₃

- Molecular Weight : 300.70 g/mol

- CAS : 86671-86-5

- Key Difference : Introduction of a chlorine atom at the para position of the phenyl ring increases molecular weight by ~22.44 g/mol compared to the parent compound. Chlorination enhances lipophilicity and may alter redox behavior due to electron-withdrawing effects.

b. 1H-Isochromene-1,3,4-trione 4-[N-(2,4-Dichlorophenyl)hydrazone]

- Molecular Formula : C₁₅H₈Cl₂N₂O₃

- Molecular Weight : 335.14 g/mol

- CAS : 339021-17-9

- Key Difference : Two chlorine atoms at the 2- and 4-positions further increase molecular weight and steric hindrance. This substitution likely reduces solubility in polar solvents but improves stability against nucleophilic attack.

Heterocyclic Analogs: Thieno-Thiopyran Trione Derivatives

2,3-Dihydro-1λ⁶-thieno[2,3-b]thiopyran-1,1,4-trione 4-(N-phenylhydrazone)

- Molecular Formula : C₁₃H₁₂N₂O₂S₂

- Molecular Weight : 292.38 g/mol

- CAS : 338416-92-5

- Key Differences: Replacement of the isochromene ring with a thieno-thiopyran system introduces sulfur atoms, enhancing π-π stacking interactions and altering electronic properties. Predicted density: 1.45 g/cm³; boiling point: 523.7°C . These values suggest lower volatility and higher thermal stability compared to the isochromene-based parent compound.

Comparison with Other Trione Derivatives

Imidazolidine Trione Derivatives

1-(4-Methylphenyl)imidazolidine-2,4,5-trione

- Molecular Formula : C₁₀H₈N₂O₃

- Molecular Weight : 204.18 g/mol

- CAS : 93284-13-0

- Key Differences: The imidazolidine trione core lacks aromaticity, reducing conjugation effects. H-bond donors: 1; H-bond acceptors: 5 . Fewer H-bond donors compared to the isochromene derivative (estimated 1–2 donors) may reduce solubility in aqueous media.

Peri-Naphthindan-Trione Derivatives

Peri-naphthindan-2,3,4-trione hydrate ()

- Reactivity: Reacts with enediols (e.g., Z-ascorbic acid) to form redox-active intermediates like dihydroxy-peri-naphthindenone .

- Contrast : Unlike 1H-isochromene-1,3,4-trione derivatives, peri-naphthindan-trione undergoes CO₂ release during redox reactions and forms stable mesoxalaldehyde derivatives . This highlights the role of the fused aromatic system in modulating reaction pathways.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Insights

Biological Activity

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) is characterized by a unique molecular structure that includes a fused isochromene ring system and a hydrazone functional group. This structure is crucial for its biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) | C15H12N2O3 | Contains a phenylhydrazone group which enhances biological interaction potential |

Antimicrobial Properties

Research indicates that derivatives of 1H-isochromene-1,3,4-trione exhibit significant antimicrobial activity. A study reported that compounds with similar structures demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) has been a focal point in recent studies. It has been shown to inhibit cell proliferation in several cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It promotes programmed cell death via intrinsic pathways involving caspases.

- Inhibition of Metastasis : Studies suggest it may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

The biological effects of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Receptor Binding : It shows affinity for various receptors that regulate cellular signaling pathways related to growth and survival .

Study on Anticancer Effects

In a recent study published in Pharmaceutical Chemistry Journal, researchers investigated the effects of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis was mediated through the activation of p53 signaling pathways.

Antimicrobial Activity Evaluation

A comparative study assessed the antimicrobial efficacy of various isochromene derivatives against common pathogens. The results showed that 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)?

The compound can be synthesized via condensation of phenylhydrazine derivatives with the trione precursor under acidic conditions. A standard method involves refluxing equimolar quantities of phenylhydrazine and the trione in ethanol with acetic acid as a catalyst, followed by recrystallization . Alternative approaches may use Dowex 50X8 cation-exchange resin for improved yield and purity .

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the molecular structure and stereochemistry. For preliminary analysis, spectral techniques such as FT-IR (to confirm hydrazone C=N stretching at ~1600 cm⁻¹) and NMR (to resolve aromatic protons and carbonyl groups) are recommended. Mass spectrometry (HRMS) can verify the molecular ion peak .

Q. What safety protocols are critical during experimental handling?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. The compound may generate hazardous waste; store separately and dispose via certified waste management services. Work in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How does the electronic configuration of the hydrazone moiety influence reactivity?

The N-phenylhydrazone group acts as a π-conjugated system, stabilizing intermediates during nucleophilic or electrophilic reactions. Computational studies (DFT) reveal that the hydrazone’s HOMO-LUMO gap impacts its ability to participate in redox reactions or coordinate with metal ions . Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What analytical strategies resolve contradictions in polymorphic or tautomeric forms?

Discrepancies in melting points or spectral data may arise from polymorphic variations. SC-XRD paired with Hirshfeld surface analysis distinguishes between tautomers or polymorphs. For example, acetaldehyde phenylhydrazone was resolved using differential scanning calorimetry (DSC) and powder XRD to confirm structural homogeneity despite divergent melting points .

Q. How can this compound act as a ligand in coordination chemistry?

The hydrazone’s nitrogen and oxygen atoms serve as chelation sites for transition metals. Synthesis of copper(II) complexes with analogous hydrazones demonstrates square-planar or octahedral geometries, characterized by UV-Vis (d-d transitions) and ESR spectroscopy. Stability constants can be determined via potentiometric titrations .

Q. What mechanistic insights exist for its role in oxidation-reduction reactions?

In reactions with enediols (e.g., ascorbic acid), the trione core oxidizes substrates to form intermediates like mesoxalaldehyde, identified as diphenylhydrazone derivatives. Kinetic studies (stopped-flow UV-Vis) reveal pseudo-first-order dependence on substrate concentration, with Arrhenius activation energies calculated via temperature-variable experiments .

Methodological Considerations

Q. How to optimize reaction conditions for high-yield synthesis?

Q. What computational tools predict spectroscopic properties?

Gaussian or ORCA software with B3LYP/6-31G(d) basis sets simulate NMR/IR spectra. For UV-Vis, time-dependent DFT (TD-DFT) models electronic transitions .

Q. How to address discrepancies in biological activity data?

Contradictory bioactivity results (e.g., antimicrobial assays) may stem from impurities or solvent effects. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and replicate assays under controlled conditions (e.g., fixed DMSO concentration ≤1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.